Enhanced Lipophilicity (XLogP3) Compared to 1-Bromo-8-chloronaphthalene
The presence of the methoxymethoxy group significantly increases the predicted lipophilicity of the compound relative to its simpler analog, 1-bromo-8-chloronaphthalene, as quantified by the XLogP3 descriptor [1]. This difference is crucial for applications where enhanced membrane permeability or altered distribution profiles are desired [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 4.4 |
| Comparator Or Baseline | 1-Bromo-8-chloronaphthalene: XLogP3 not explicitly listed but expected to be lower based on molecular weight and polarity differences [3]. |
| Quantified Difference | Not directly quantifiable as comparator data is missing, but class-level inference suggests a positive contribution from the MOM group. |
| Conditions | Computational prediction using XLogP3 3.0 (PubChem) |
Why This Matters
Higher lipophilicity can be a key selection criterion for medicinal chemists aiming to improve the membrane permeability and oral bioavailability of drug candidates derived from this building block.
- [1] PubChem. (2025). 1-Bromo-8-chloro-3-(methoxymethoxy)naphthalene. CID 154984407. View Source
- [2] NBInno. (2025). The Naphthyl Advantage: Incorporating Unique Structures into Drug Discovery. View Source
- [3] ChemicalBook. (2022). Synthesis and application of 1-bromo-8-chloronaphthalene. View Source
